An In-depth Technical Guide to Octyl Maleimide: Core Chemical Properties and Applications in Bioconjugation
An In-depth Technical Guide to Octyl Maleimide: Core Chemical Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl maleimide is a derivative of maleimide featuring an eight-carbon alkyl chain attached to the nitrogen atom of the pyrrole-2,5-dione ring. This modification imparts a significant hydrophobic character to the molecule, influencing its solubility and potential applications. Maleimides are a critically important class of reagents in bioconjugation and drug development, primarily due to the highly selective and efficient reaction of the maleimide group with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides.[1][2][] This high specificity allows for the precise, site-directed modification of biomolecules, a crucial requirement in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[] This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of octyl maleimide, along with detailed experimental protocols for its use in bioconjugation.
Chemical Properties and Structure
The fundamental chemical and physical properties of octyl maleimide are summarized in the table below. The presence of the octyl group significantly influences its physical properties, particularly its solubility.
Structure of Octyl Maleimide:
The chemical structure of octyl maleimide consists of a central five-membered pyrrole-2,5-dione ring, with an n-octyl group attached to the nitrogen atom.
Figure 1. Chemical structure of 1-octylpyrrole-2,5-dione, also known as octyl maleimide.
Table 1: Chemical and Physical Properties of Octyl Maleimide
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₉NO₂ | [4][5] |
| Molecular Weight | 209.28 g/mol | [4][5] |
| IUPAC Name | 1-octylpyrrole-2,5-dione | [4] |
| CAS Number | 4080-76-6 | [4][5] |
| Appearance | Solid (form may vary) | |
| Solubility | Due to the long alkyl chain, octyl maleimide has poor aqueous solubility and is typically dissolved in organic co-solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for bioconjugation reactions. | [6] |
| Melting Point | Data not readily available in cited literature. For comparison, the parent maleimide has a melting point of 91-93 °C. | [7] |
| Boiling Point | Data not readily available in cited literature. For comparison, the parent maleimide has a boiling point of 97-103 °C at 5 mmHg. | [7] |
Core Chemistry: The Thiol-Maleimide Michael Addition Reaction
The primary utility of octyl maleimide in bioconjugation stems from the Michael addition reaction between the electrophilic carbon-carbon double bond of the maleimide ring and a nucleophilic thiol group, typically from a cysteine residue on a protein.[1] This reaction forms a stable, covalent thioether bond.
The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1] At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, leading to a loss of specificity. Conversely, at pH values below 6.5, the reaction rate with thiols is significantly reduced.
Below is a diagram illustrating the reaction pathway.
Diagram 1. Reaction pathway of thiol-maleimide conjugation.
Experimental Protocols
The following sections provide detailed methodologies for the use of octyl maleimide in the labeling of proteins. These protocols are generalized and may require optimization for specific applications.
Materials Required:
-
Octyl Maleimide
-
Protein or other thiol-containing biomolecule
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES at pH 7.0-7.5)[6][8]
-
(Optional) Reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP)[8][9]
-
Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette, or HPLC system)[8]
Protocol 1: Preparation of Reagents
-
Protein Solution Preparation:
-
Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[8]
-
If cysteine residues are present as disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution.[8][9] Incubate for 20-30 minutes at room temperature.[9] Note: If using dithiothreitol (DTT) as the reducing agent, it must be removed prior to the addition of the maleimide reagent to prevent it from reacting.[9]
-
-
Octyl Maleimide Stock Solution Preparation:
-
Due to its hydrophobicity, octyl maleimide should be dissolved in an anhydrous organic solvent.[6]
-
Prepare a 10 mM stock solution of octyl maleimide in anhydrous DMSO or DMF immediately before use.[10] For example, to prepare a 10 mM solution, dissolve 2.09 mg of octyl maleimide in 1 mL of anhydrous DMSO.
-
Protocol 2: Conjugation Reaction
-
Add the octyl maleimide stock solution to the prepared protein solution. A 10- to 20-fold molar excess of octyl maleimide to protein is a common starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If conjugating a light-sensitive molecule, protect the reaction from light.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent re-oxidation of thiols to disulfides.[8]
Protocol 3: Purification of the Conjugate
-
Following the incubation period, it is crucial to remove unreacted octyl maleimide and any byproducts.
-
Purification can be achieved via size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC, depending on the scale of the reaction and the properties of the conjugate.[8]
Experimental Workflow Visualization
The general workflow for protein labeling with octyl maleimide is depicted in the diagram below.
Diagram 2. General experimental workflow for protein conjugation.
Applications in Drug Development
The maleimide functional group is a cornerstone in the development of targeted therapies, particularly Antibody-Drug Conjugates (ADCs).[] In this context, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The maleimide-thiol conjugation chemistry provides a stable linkage between the drug and the antibody. While general maleimide linkers are widely used, the hydrophobic octyl group in octyl maleimide could be leveraged in specific applications, such as interacting with lipid bilayers or hydrophobic pockets in proteins. Additionally, octyl maleimide has been investigated as a sonic hedgehog inhibitor and a potential inhibitor of prostaglandin endoperoxide synthases.[5]
Conclusion
Octyl maleimide is a valuable chemical tool for researchers in the fields of bioconjugation and drug development. Its defining feature is the combination of a thiol-reactive maleimide group with a hydrophobic octyl chain. This structure enables the site-specific covalent modification of proteins and other biomolecules. While specific physical data such as melting and boiling points are not widely reported, the well-established reactivity of the maleimide group allows for its effective use in bioconjugation reactions, provided that appropriate solvents are used to overcome its limited aqueous solubility. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of octyl maleimide in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. Octyl Maleimide | C12H19NO2 | CID 512829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Maleimide CAS#: 541-59-3 [m.chemicalbook.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 10. biotium.com [biotium.com]
